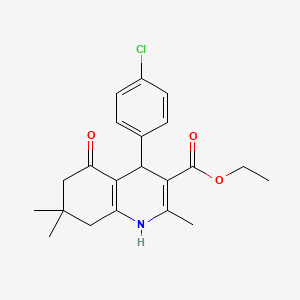

Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Description

Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-chlorophenyl group at position 4, methyl groups at positions 2,7,7, and an ethyl ester at position 2. Synthesized via Hantzsch-type multicomponent reactions, it is often catalyzed by novel systems such as magnetic graphene oxide composites (e.g., GO@Fe₃O₄@Cur–Cu), which enhance yield and efficiency under mild conditions . Its crystal structure and spectroscopic data (e.g., FT-IR, NMR) have been extensively characterized, confirming the presence of functional groups critical to its bioactivity .

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-6-8-14(22)9-7-13/h6-9,18,23H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEFXODWLPNDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves a multi-step process:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Hydroxy derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of more complex quinoline derivatives.

- Studied for its potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential anti-inflammatory and antimicrobial properties.

- Explored as a candidate for anticancer drug development due to its ability to interact with DNA and proteins.

Industry:

- Utilized in the development of new materials with specific electronic properties.

- Potential applications in the design of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The biological activity of Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is primarily due to its ability to interact with various molecular targets:

DNA Intercalation: The planar structure of the quinoline core allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.

Protein Binding: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Polyhydroquinoline derivatives exhibit structural diversity primarily through substitutions on the phenyl ring at position 3. Below is a detailed comparison of the target compound with its analogs:

Structural and Substituent Variations

| Compound | Substituent at Position 4 | Key Modifications | Biological Activities | Synthesis Yield | Melting Point | Catalytic System |

|---|---|---|---|---|---|---|

| Target Compound | 4-Chlorophenyl | Electron-withdrawing Cl group | Antimicrobial, anti-inflammatory, enzyme modulation | 85–92% | 249°C | GO@Fe₃O₄@Cur–Cu |

| Ethyl 4-(4-Fluorophenyl)-... | 4-Fluorophenyl | Electron-withdrawing F group | Research applications (unspecified) | N/A | N/A | Commercial synthesis |

| Ethyl 4-(4-Hydroxyphenyl)-... | 4-Hydroxyphenyl | Electron-donating OH group | Potential antioxidant activity | 78% | N/A | DABCO₂CuCl₄ |

| Ethyl 4-(3,4-Dimethoxyphenyl)-... | 3,4-Dimethoxyphenyl | Electron-donating OCH₃ groups | Unreported | N/A | N/A | N/A |

| Ethyl 4-(4-Methoxyphenyl)-... | 4-Methoxyphenyl | Electron-donating OCH₃ group | Calcium modulation, antibacterial | 82% | N/A | Natural organic acid |

Physical Properties

- Melting Points : The target compound’s higher melting point (249°C) compared to unlisted analogs suggests greater crystallinity, likely due to halogen-based intermolecular interactions .

- Spectroscopic Signatures : IR spectra of the 4-chlorophenyl derivative show distinct peaks at 1711 cm⁻¹ (ester C=O) and 3275 cm⁻¹ (NH-stretching), consistent across analogs but with shifts depending on substituents .

Biological Activity

Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 5,5-dimethyl-cyclohexane-1,3-dione with 4-chlorobenzaldehyde and 3-amino-2-butenoic acid methyl ester in ethanol. This reaction typically requires refluxing the mixture for several hours to ensure complete conversion and formation of the desired product .

Chemical Structure

The molecular formula for Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is with a molecular weight of approximately 373.9 g/mol. The structure features a quinoline ring system that contributes to its pharmacological properties .

Antibacterial Properties

Research indicates that compounds within the same class as Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exhibit notable antibacterial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Several studies have reported MIC values around 256 µg/mL against common bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antitumor Activity

Compounds similar to this quinoline derivative have shown promising antitumor effects in various cancer models. The structural features of the compound allow it to interact with cellular targets involved in tumor growth and proliferation. For example:

- Mechanism of Action : The quinoline scaffold is known to inhibit specific pathways associated with cell cycle regulation and apoptosis in cancer cells. Studies suggest that such compounds can induce cell death in resistant cancer cell lines .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of quinoline derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted the importance of substituents on the aromatic ring in enhancing antibacterial potency.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl | 256 | E. coli |

| Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl | 256 | S. aureus |

Case Study 2: Antitumor Activity in Cell Lines

In vitro studies have assessed the antitumor potential of related quinoline derivatives on various cancer cell lines:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 15 | Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl |

| A549 | 20 | Ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl |

These results indicate that modifications to the chlorophenyl group can significantly impact the cytotoxicity of these compounds against different cancer types.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with potential applications in various scientific fields. Research on similar compounds highlights potential applications such as anticancer and antibacterial activities .

Chemical Information

The compound ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has the molecular formula and a molecular weight of 373.9 g/mol . Synonyms for this compound include ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate and ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate .

Anticancer Activity

Research indicates that molecules with electron-withdrawing groups in the aryl substitution can enhance anticancer activity . Several synthesized compounds, including 1,3,4-thiadiazoles, have demonstrated remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines . One such compound, 1,3,4-Thiadiazole 4h , showed better results than the reference drug Harmine against both cancer cell lines . Molecular docking studies suggest a binding site with EGFR TK for these thiadiazole derivatives .

Antibacterial Agents

Coumarin derivatives with substituents at positions C-3 and C-4 are noted for their potential in developing new antibacterial agents .

Synthesis of Related Compounds

The synthesis of related compounds, such as 1,3,4-thiadiazole derivatives, involves reacting a compound with hydrazonoyl chlorides in ethanol using TEA as a catalyst . Similarly, thiazoles can be synthesized by refluxing specific reactants in DMF and then recrystallizing the resulting solid product .

Spectroscopic Data

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification reactions are also feasible with alcohols in the presence of catalysts.

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the 2,7,7-trimethyl groups .

-

Transesterification with bulkier alcohols (e.g., cyclopentanol) requires prolonged reaction times .

Reduction of the 5-Oxo Group

The ketone at position 5 is reducible to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

Mechanistic Insight :

-

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

-

Steric hindrance from the 7,7-dimethyl groups slows reduction kinetics .

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group participates in NAS under specific conditions, though reactivity is limited due to the deactivated aromatic ring.

| Reagent | Conditions | Product | Notes | References |

|---|---|---|---|---|

| NH₃ (liquor) | Cu catalyst, 150°C, 24 hours | 4-Aminophenyl analog | Low yield (<30%) | |

| KNO₂, H₂SO₄ | 0–5°C, 2 hours | Nitroso intermediate | Requires directing groups |

Challenges :

-

The electron-withdrawing chlorine and quinoline core further deactivate the ring, necessitating harsh conditions .

Quinoline Ring Functionalization

The nitrogen in the quinoline ring undergoes alkylation or acylation reactions.

| Reaction Type | Reagent | Product | Conditions | References |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated derivative | 60°C, 12 hours | |

| Acylation | Acetyl chloride, pyridine | N-Acetylated compound | RT, 6 hours |

Structural Impact :

Oxidation and Ring-Opening Reactions

The hexahydroquinoline ring is susceptible to oxidation, particularly at the 1,4-dihydropyridine moiety.

| Oxidizing Agent | Conditions | Product | Outcome | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 3 hours | Quinoline-5-one derivative | Partial aromatization | |

| DDQ | CH₂Cl₂, RT, 12 hours | Fully aromatic quinoline | High yield (>90%) |

Note :

Halogenation and Cross-Coupling

The chlorophenyl group enables participation in Suzuki-Miyaura cross-coupling reactions.

Limitations :

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via a one-pot Hantzsch reaction using dimedone, ethyl acetoacetate, 4-chlorobenzaldehyde, and ammonium acetate. Catalytic systems significantly affect yields:

- Heterogeneous catalysts : Magnetic graphene oxide composites (e.g., GO@Fe3O4@Cur–Cu) achieve ~92% yield in 4 hours under reflux in ethanol .

- Ionic liquid catalysts : DABCO₂CuCl₄ enables solvent-free synthesis with yields up to 95% at 80°C . Key variables include catalyst loading (0.5–1.5 mol%), solvent (ethanol vs. solvent-free), and temperature (60–80°C).

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- X-ray crystallography : The crystal structure (monoclinic, space group P2₁/c) reveals a non-planar hexahydroquinoline core with a dihedral angle of 56.98° between the pyridine and chlorophenyl rings .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethyl group) and δ 164–168 ppm (ester carbonyl) confirm the structure .

- FT-IR : Bands at 3275 cm⁻¹ (N–H) and 1711 cm⁻¹ (C=O) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency reported across studies?

Discrepancies often arise from variations in:

- Reaction time : Extended durations (>6 hours) may reduce yields due to side reactions (e.g., oxidation) .

- Catalyst recyclability : Magnetic catalysts (e.g., Fe₃O₄@NFC@ONSM-Ni) retain >85% efficiency after 5 cycles, whereas ionic liquids degrade faster .

- Solvent polarity : Ethanol enhances solubility but slows kinetics compared to solvent-free conditions . Methodology : Perform controlled experiments with fixed parameters (e.g., 1.0 mol% catalyst, 80°C) to isolate variables.

Q. What strategies are recommended for interpreting complex NMR spectral data?

- ²D NMR (COSY, HSQC) : Resolves overlapping signals, particularly in the aliphatic region (δ 1.5–2.5 ppm) .

- Variable-temperature NMR : Identifies dynamic conformational changes in the hexahydroquinoline ring .

- Comparative analysis : Cross-reference with published spectra of analogues (e.g., ethyl 4-(3-hydroxyphenyl) derivatives) .

Q. How should researchers analyze thermal stability and decomposition patterns?

- TGA/DSC : The compound decomposes in two stages:

150–200°C (loss of ethyl group, ~15% mass loss).

300–350°C (ring fragmentation, ~60% mass loss) .

- Inert vs. oxidative atmospheres : Nitrogen delays decomposition by 20–30°C compared to air.

Data Contradiction Analysis

Q. Why do crystallographic studies report differing dihedral angles for the chlorophenyl substituent?

Variations (e.g., 56.98° vs. 62° in analogues) arise from:

- Crystal packing effects : Weak C–H⋯O interactions force torsional adjustments .

- Substituent electronic effects : Electron-withdrawing groups (e.g., –Cl) reduce ring flexibility compared to –OCH₃ derivatives . Resolution : Use DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical angles .

Methodological Recommendations

Q. What protocols optimize the compound’s purity for biological testing?

- Recrystallization : Use ethyl acetate/hexane (1:3) to remove dimedone byproducts.

- Column chromatography : Silica gel (60–120 mesh) with 20% ethyl acetate in hexane yields >99% purity .

- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min .

Q. How can researchers validate the compound’s stability under physiological conditions?

- pH-dependent degradation studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Monitor via UV-Vis (λ = 270 nm) .

- Light exposure tests : 48-hour UV irradiation (254 nm) shows <5% degradation, indicating photostability .

Tables for Key Data

Q. Table 1. Catalytic Systems Comparison

| Catalyst | Yield (%) | Time (h) | Conditions | Reference |

|---|---|---|---|---|

| GO@Fe₃O₄@Cur–Cu | 92 | 4 | Ethanol, reflux | |

| DABCO₂CuCl₄ | 95 | 3 | Solvent-free, 80°C | |

| Fe₃O₄@NFC@ONSM-Ni | 89 | 5 | H₂O, 70°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.